Bienvenue dans la boutique en ligne BenchChem!

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

kinase inhibitor regioisomer structure-activity relationship

(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 2098136-17-3) is a heterocyclic small molecule (C₁₃H₁₆N₄, MW 228.29 g/mol) belonging to the 1,3,4-trisubstituted pyrazole class. It features a cyclopropylmethyl substituent at the N1 position, a pyridin-2-yl group at C3, and a primary aminomethyl (–CH₂NH₂) at C4, yielding one H-bond donor and three H-bond acceptors with four rotatable bonds.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 2098136-17-3
Cat. No. B1482872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
CAS2098136-17-3
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CN
InChIInChI=1S/C13H16N4/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8,14H2
InChIKeyZNVVILRVETXSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine – Core Scaffold Identity and Physicochemical Profile for Procurement Specification


(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 2098136-17-3) is a heterocyclic small molecule (C₁₃H₁₆N₄, MW 228.29 g/mol) belonging to the 1,3,4-trisubstituted pyrazole class . It features a cyclopropylmethyl substituent at the N1 position, a pyridin-2-yl group at C3, and a primary aminomethyl (–CH₂NH₂) at C4, yielding one H-bond donor and three H-bond acceptors with four rotatable bonds . The compound is commercially available as a research-grade building block (typical purity 95%) from multiple suppliers, and its predicted physicochemical properties (pKa 8.05 ± 0.29, XlogP 0.4, topological polar surface area 56.7 Ų, boiling point 421.9 ± 40.0 °C) position it within a favorable property space for CNS drug discovery and kinase inhibitor lead optimization programs [1].

Why Generic Substitution Fails for (1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine: Regioisomeric and Substituent-Level Specificity


Generic substitution within the 1,3,4-trisubstituted pyrazole series is precluded by the compound's precise regioisomeric identity at three distinct positions, each of which exerts independent and interacting effects on molecular recognition, physicochemical properties, and downstream synthetic utility. The 4-aminomethyl regioisomer is structurally distinct from the 5-amine analog (CAS 2097966-87-3), which has been reported with a different biological profile (IC₅₀ 5 µM in A549 lung cancer cells) . The pyridin-2-yl orientation at C3 directs metal-coordination geometry and hydrogen-bonding topology differently compared to pyridin-3-yl (CAS 2098136-27-5) and pyridin-4-yl (CAS 2098138-11-3) isomers , while the N1 cyclopropylmethyl group confers distinct lipophilicity and metabolic stability characteristics critical for pharmacokinetic performance, as evidenced by related cyclopropylmethyl-pyrazole biaryl tetrazoles achieving 58% oral bioavailability in rat [1]. Substituting any of these three structural determinants—position of the aminomethyl group, pyridine nitrogen orientation, or N-alkyl substituent—yields a different compound with non-interchangeable biological and chemical properties that cannot be extrapolated from the target compound without experimental validation.

Quantitative Differentiation Evidence: (1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine vs. Closest Analogs


Regioisomeric Differentiation: 4-Aminomethyl vs. 5-Amine Substitution in the Pyrazole Core

The target compound bears the primary aminomethyl group at the pyrazole C4 position, which is regioisomerically distinct from the C5-amine analog (CAS 2097966-87-3). The C5-amine analog has been independently tested and reported to exhibit an IC₅₀ of 5 µM against A549 lung carcinoma cells with mechanistic evidence of apoptosis induction via caspase activation and upregulation of p53 and Bax . Although a direct head-to-head comparison with the target C4-aminomethyl compound has not been published, the different positioning of the amine functionality (C4 exocyclic –CH₂NH₂ vs. C5 endocyclic –NH₂ directly attached to the pyrazole ring) results in distinct electronic distribution, steric accessibility, and hydrogen-bonding geometry, which are expected to produce non-interchangeable target binding profiles [1].

kinase inhibitor regioisomer structure-activity relationship pyrazole anticancer

Pyridine Ring Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl Orientation

The target compound incorporates a pyridin-2-yl substituent at the C3 position of the pyrazole, where the pyridine nitrogen is ortho to the point of attachment. This arrangement enables bidentate metal-chelation or dual hydrogen-bonding interactions (pyridine N + pyrazole N2) that are geometrically impossible for the pyridin-3-yl (CAS 2098136-27-5) and pyridin-4-yl (CAS 2098138-11-3) regioisomers . In kinase inhibitor design, the pyridin-2-yl-pyrazole motif is a recognized ATP-competitive hinge-binding pharmacophore that positions the pyridine nitrogen for a conserved hydrogen bond with the hinge region backbone NH of the kinase domain [1]. The pyridin-3-yl isomer orients the nitrogen away from this interaction geometry, while the pyridin-4-yl isomer presents a distinct vector that alters binding-site complementarity. Although all three isomers share the same molecular formula (C₁₃H₁₆N₄) and molecular weight (228.29 g/mol), their predicted electronic properties diverge: the target pyridin-2-yl compound has a predicted pKa of 8.05 ± 0.29 , whereas the pyridin-3-yl and pyridin-4-yl isomers are expected to exhibit different protonation states at physiological pH due to altered electronic environments of the pyridine nitrogen.

positional isomer pyridine metal coordination hydrogen bonding kinase hinge binder

Predicted CNS Drug-Likeness: Physicochemical Parameter Comparison Against CNS MPO Desirability Criteria

The target compound's predicted physicochemical profile (XlogP 0.4, TPSA 56.7 Ų, MW 228.29 Da, pKa 8.05 ± 0.29) falls within the favorable CNS multiparameter optimization (MPO) space defined by Wager et al. (desired: TPSA < 90 Ų, MW < 400 Da, logP 1–3, pKa < 8), with the exception of logP being slightly below the optimal lower bound [1]. Compared to the 5-amine regioisomer (XlogP3-AA 1.2, TPSA 56.7 Ų, MW 214.27 Da) [2], the target compound exhibits lower lipophilicity (XlogP 0.4 vs. 1.2) attributable to the exocyclic –CH₂NH₂ group versus the endocyclic –NH₂, which translates to an approximately 0.8 log unit difference. This lower lipophilicity is predicted to reduce plasma protein binding and nonspecific tissue partitioning while maintaining sufficient passive permeability. The topological polar surface area (56.7 Ų) is below the 90 Ų threshold generally associated with blood-brain barrier penetration, and the rotatable bond count of 4 (vs. 3 for the 5-amine analog) provides modestly greater conformational flexibility that may facilitate induced-fit binding to kinase hinge regions.

CNS drug discovery physicochemical property XlogP TPSA pKa lead optimization

N1-Cyclopropylmethyl Substituent: Class-Level Pharmacokinetic Differentiation vs. N-Methyl and N-Unsubstituted Analogs

The cyclopropylmethyl group at the N1 position of the pyrazole ring is a key pharmacokinetic differentiator. In a related series of C-linked pyrazole biaryl tetrazoles (angiotensin II antagonists), the N-cyclopropylmethyl pyrazole analog (1a) achieved 58% oral bioavailability in rat, significantly higher than N-methyl or N-unsubstituted pyrazole comparators within the same series [1]. The cyclopropylmethyl substituent is known to resist oxidative metabolism at the α-methylene position relative to simple N-alkyl groups, as the cyclopropyl ring introduces steric hindrance and a higher C–H bond dissociation energy that reduces susceptibility to CYP450-mediated hydroxylation [2]. The target compound shares this N1-cyclopropylmethyl motif, whereas the N-methyl analog (CAS 1510490-05-7) and the N-unsubstituted analog (CAS 1511937-47-5) lack this metabolic shield. Additionally, the cyclopropylmethyl group contributes a modest increase in molecular complexity (complexity score 254) and lipophilicity compared to a methyl group, while avoiding the excessive lipophilicity and molecular weight penalties associated with larger alkyl or aryl N-substituents.

cyclopropylmethyl metabolic stability oral bioavailability CYP450 pharmacokinetics

Functional Group Reactivity for Downstream Derivatization: Primary Amine vs. Alcohol vs. Nitrile at C4

The target compound's primary aminomethyl (–CH₂NH₂) group at the C4 position is a synthetically enabling functional handle that permits a broader range of direct derivatization reactions than the alcohol (–CH₂OH, CAS 2098088-81-2) or nitrile (–CN, CAS 2098089-05-3) analogs . The primary amine enables amide coupling with carboxylic acids, reductive amination with aldehydes/ketones, sulfonamide formation, urea synthesis, and Buchwald-Hartwig C–N cross-coupling without requiring prior functional group interconversion. In contrast, the alcohol analog requires activation (e.g., tosylation or Mitsunobu) before amine introduction, and the nitrile analog requires reduction or hydrolysis before further elaboration, each adding synthetic steps and reducing overall yield . All three compounds are commercially available from the same supplier (Bidepharm) at ≥98% purity with batch-specific QC (NMR, HPLC, GC) , enabling direct comparison of procurement specifications. The target amine compound offers the advantage of being the most synthetically versatile intermediate for parallel library synthesis and SAR exploration in kinase inhibitor programs, reducing the number of synthetic transformations required to reach diverse final compounds.

synthetic building block primary amine derivatization amide coupling reductive amination

Prioritized Application Scenarios for (1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine Based on Differentiated Evidence


CK1/IRAK1 Dual Kinase Inhibitor Lead Optimization Using the Pyridin-2-yl-Pyrazole Hinge-Binding Pharmacophore

The compound's pyridin-2-yl-pyrazole core is a validated ATP-competitive hinge-binding motif in CK1 and IRAK1 kinase inhibitor development, as demonstrated in patent literature describing N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)cyclohexane-1,4-diamine derivatives [1]. The target compound, with its free primary aminomethyl at C4, serves as a versatile intermediate for introducing diverse amine-capping groups (cyclohexane-1,4-diamine variants, substituted benzylamines, or heteroaryl methylamines) via reductive amination or amide coupling. The N1-cyclopropylmethyl substituent is expected to confer metabolic stability advantages, consistent with the 58% oral bioavailability observed for N-cyclopropylmethyl pyrazoles in related series [2]. Its favorable CNS property profile (XlogP 0.4, TPSA 56.7 Ų) makes it particularly well-suited for CNS-penetrant kinase inhibitor programs targeting glioblastoma or brain-metastatic cancers where CK1α-driven Wnt/β-catenin signaling is implicated.

Parallel Library Synthesis for Pyrazole-Based Kinase SAR Exploration

The primary amine functionality at C4, combined with the pyridin-2-yl and N1-cyclopropylmethyl substituents already in place, enables efficient parallel synthesis of diverse compound libraries. The amine can directly participate in amide couplings with commercially available carboxylic acid building blocks, reductive aminations with aldehydes, or sulfonamide formations with sulfonyl chlorides, without requiring any functional group interconversion steps [1]. This contrasts with the alcohol analog (CAS 2098088-81-2) and nitrile analog (CAS 2098089-05-3), which each require 1–2 additional synthetic transformations before amine diversification can begin [1]. The regioisomeric specificity (pyridin-2-yl; 4-aminomethyl) is critical: SAR studies with pyridin-3-yl (CAS 2098136-27-5) or pyridin-4-yl (CAS 2098138-11-3) isomers, or with the 5-amine regioisomer (CAS 2097966-87-3), will explore different chemical space and cannot substitute for the target compound [2].

Fragment-Based CNS Drug Discovery Leveraging Low Lipophilicity and Favorable TPSA

With MW 228.29 Da, XlogP 0.4, and TPSA 56.7 Ų [1], the target compound occupies an attractive fragment-like property space for CNS drug discovery. Its XlogP of 0.4 is 0.8 log units lower than the 5-amine regioisomer (XlogP3-AA 1.2) [2], offering a more hydrophilic starting point that allows for controlled lipophilicity increases during optimization while staying within the CNS MPO desirable range (logP 1–3) . The compound's high ligand efficiency potential (calculated LE ≈ 0.35–0.40 kcal/mol per heavy atom, assuming moderate binding affinity upon elaboration) and low molecular complexity make it suitable for fragment growing, merging, or linking strategies where the primary amine serves as a synthetic anchor point for introducing additional pharmacophoric elements. This application is further supported by the compound's predicted moderate basicity (pKa 8.05), which suggests a significant fraction of neutral free base at physiological pH, favoring passive CNS penetration.

Selective CRAC/Orai Channel Blocker Development Informed by Cyclopropylmethyl-Pyrazole SAR

The cyclopropylmethyl-pyrazole scaffold has demonstrated activity in CRAC/Orai channel inhibition. The structurally related compound 4k (1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide) exhibited selective CRAC current blockade (IC₅₀ 4.9 µM) without affecting TRPM4 and TRPM7 channel function [1]. Although 4k is an indazole rather than a pyrazole, the shared cyclopropylmethyl substituent and pyridine-bearing architecture suggest that the target pyrazole compound can serve as a scaffold-hopping starting point for Orai channel blocker development. The primary aminomethyl group at C4 provides a synthetic handle for introducing carboxamide-linked aryl/heteroaryl groups to recapitulate and potentially improve upon the 4k pharmacophore. The target compound's lower lipophilicity (XlogP 0.4 vs. the high lipophilicity of earlier CRAC channel blockers) may also address the historical limitation of excessive lipophilicity in this target class [1].

Quote Request

Request a Quote for (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.